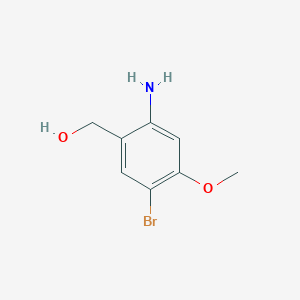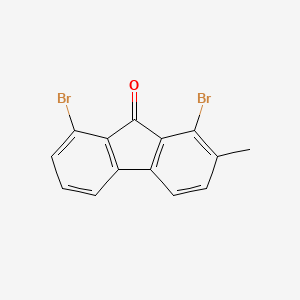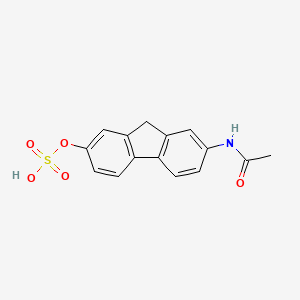![molecular formula C21H17NO4 B15251728 1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine is a synthetic compound belonging to the class of benzo[c]phenanthridine alkaloids. These compounds are known for their diverse biological activities, including antitumoral, antimalarial, antifungal, antibacterial, anti-inflammatory, and antispasmodic properties . The compound is structurally characterized by a benzodioxole ring fused to a phenanthridine core, with ethoxy and methoxy substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is formed by the condensation of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Phenanthridine Core: The phenanthridine core is synthesized through a series of cyclization reactions involving appropriate aromatic precursors.
Introduction of Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced through etherification reactions using ethyl and methyl halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenanthridine derivatives.
Substitution: Various substituted phenanthridine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential antitumoral, antibacterial, and antifungal activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting topoisomerase I, the compound induces DNA damage and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fagaronine: A natural benzo[c]phenanthridine alkaloid with similar biological activities but lower potency.
Chelerythrine: Another benzo[c]phenanthridine alkaloid known for its antimicrobial and antitumoral properties.
Sanguinarine: A structurally related compound with potent antimicrobial and anticancer activities.
Uniqueness
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine is unique due to its synthetic origin and the presence of ethoxy and methoxy substituents, which enhance its biological activity compared to natural analogs. Its higher potency against topoisomerase I makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H17NO4 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine |
InChI |
InChI=1S/C21H17NO4/c1-3-24-21-16-10-22-20-14(13(16)6-7-17(21)23-2)5-4-12-8-18-19(9-15(12)20)26-11-25-18/h4-10H,3,11H2,1-2H3 |
InChI-Schlüssel |
WSIOFEPNHOQBKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC2=C3C=CC4=CC5=C(C=C4C3=NC=C21)OCO5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)
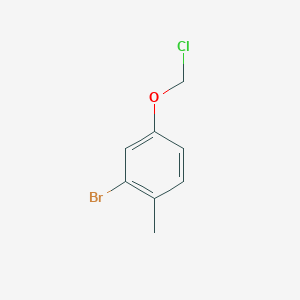
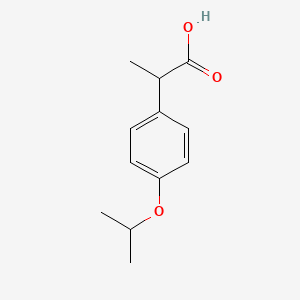
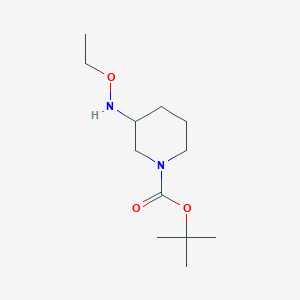
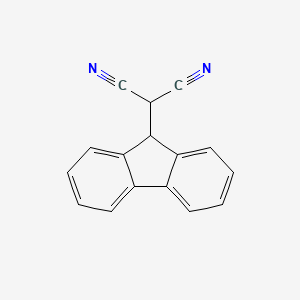
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
